molecular formula C13H11FN4O2S B12239430 7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12239430
M. Wt: 306.32 g/mol
InChI Key: SSUHPHAMVNVUCY-UHFFFAOYSA-N
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Description

7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a benzothiazole ring fused with a triazaspiro nonane core, and a fluorine atom attached to the benzothiazole ring. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione typically involves multiple steps, starting with the preparation of the benzothiazole ring The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative

The triazaspiro nonane core is then constructed through a series of condensation reactions involving appropriate amine and carbonyl compounds. The final step involves the spirocyclization to form the desired spirocyclic structure. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,3-benzothiazole: A simpler analog without the spirocyclic structure.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Lacks the benzothiazole ring and fluorine atom.

    Benzothiazole derivatives: Various compounds with modifications on the benzothiazole ring.

Uniqueness

7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is unique due to its combination of a fluorinated benzothiazole ring and a triazaspiro nonane core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other benzothiazole derivatives. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11FN4O2S

Molecular Weight

306.32 g/mol

IUPAC Name

7-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H11FN4O2S/c14-7-1-2-8-9(5-7)21-12(15-8)18-4-3-13(6-18)10(19)16-11(20)17-13/h1-2,5H,3-4,6H2,(H2,16,17,19,20)

InChI Key

SSUHPHAMVNVUCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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